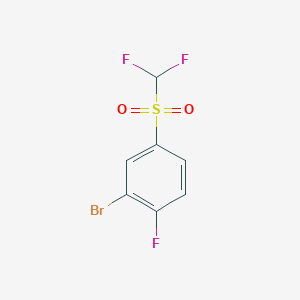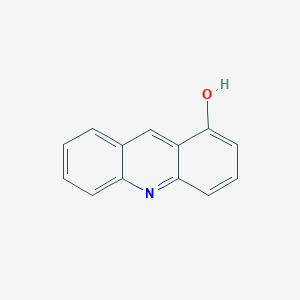
10H-acridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Acridin-1-one, also known as acridone, is a heterocyclic organic compound with the molecular formula C_13H_9NO. It is a derivative of acridine, featuring a carbonyl group at the 9-position. This compound is notable for its planar structure, which allows it to intercalate into DNA, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10H-Acridin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the condensation of 2-aminobenzophenone with formic acid .
Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step process that includes the formation of intermediate compounds followed by cyclization and oxidation reactions. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 10H-Acridin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridin-1-one.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Acridone derivatives with various functional groups.
Reduction: Dihydroacridin-1-one.
Substitution: Halogenated, nitrated, and sulfonated acridone derivatives.
Aplicaciones Científicas De Investigación
10H-Acridin-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10H-acridin-1-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The planar structure of acridone allows it to insert between DNA base pairs, stabilizing the DNA-acridone complex and preventing the binding of essential enzymes .
Comparación Con Compuestos Similares
Acridine: Similar in structure but lacks the carbonyl group at the 9-position.
Phenoxazine: Contains an oxygen atom in place of the nitrogen atom in acridone.
Phenothiazine: Contains a sulfur atom in place of the nitrogen atom in acridone.
Uniqueness: 10H-Acridin-1-one is unique due to its carbonyl group, which enhances its ability to participate in various chemical reactions and increases its potential as a DNA intercalator. This makes it more versatile in applications compared to its analogs .
Propiedades
Número CAS |
5464-73-3 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
acridin-1-ol |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8,15H |
Clave InChI |
XIVOUNPJCNJBPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


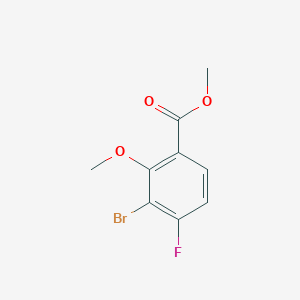
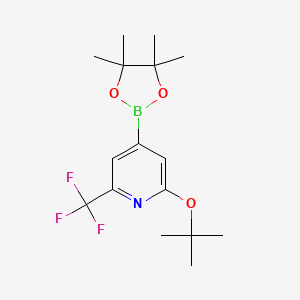
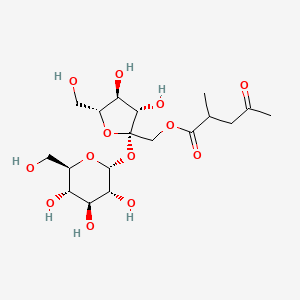
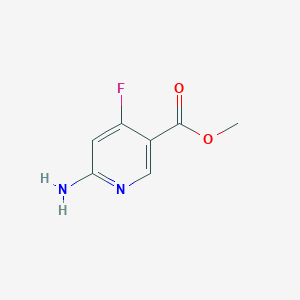
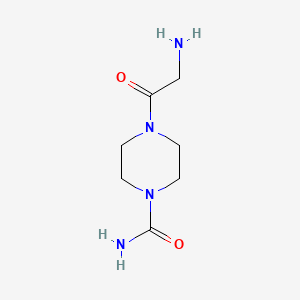

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
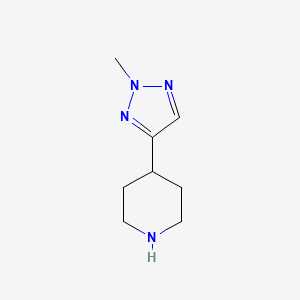
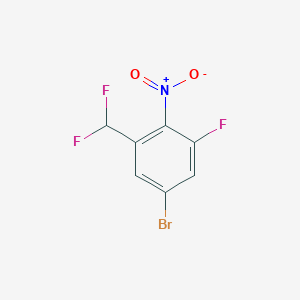
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
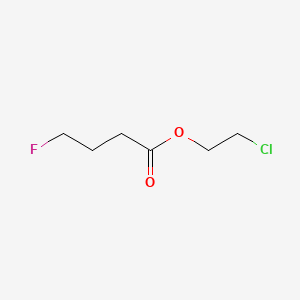

![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
